An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)thiolane
An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)thiolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)thiolane, also known as 2-(bromomethyl)tetrahydrothiophene, is a saturated heterocyclic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functionalized materials. Its structure, featuring a reactive bromomethyl group attached to a thiolane ring, makes it a versatile intermediate for introducing the tetrahydrothiophene moiety into larger molecules. This guide provides a summary of its known chemical properties, a detailed hypothetical protocol for its synthesis, and an overview of its expected chemical reactivity.
Chemical Properties
Quantitative data for 2-(Bromomethyl)thiolane is not extensively reported in publicly available literature. The following table summarizes the fundamental chemical identifiers for this compound.[1]
| Property | Value | Source |
| CAS Number | 53310-35-3 | [1] |
| Molecular Formula | C₅H₉BrS | [1] |
| Molecular Weight | 181.10 g/mol | [1] |
| IUPAC Name | 2-(bromomethyl)thiolane | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Synthesis of 2-(Bromomethyl)thiolane
A plausible and commonly employed method for the synthesis of 2-(bromomethyl)thiolane would involve the bromination of the corresponding primary alcohol, (tetrahydrothiophen-2-yl)methanol. This transformation can be efficiently achieved using phosphorus tribromide (PBr₃).
Proposed Experimental Protocol: Synthesis from (Tetrahydrothiophen-2-yl)methanol
This protocol is a standard procedure for the conversion of primary alcohols to alkyl bromides.
Materials:
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(Tetrahydrothiophen-2-yl)methanol
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Phosphorus tribromide (PBr₃)
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Anhydrous diethyl ether
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Dropping funnel
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Reflux condenser
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (tetrahydrothiophen-2-yl)methanol in anhydrous diethyl ether.
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Cool the solution in an ice bath with stirring.
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Slowly add phosphorus tribromide (1/3 molar equivalent) to the stirred solution via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Gently reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture back to 0 °C in an ice bath.
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Slowly and carefully quench the reaction by the dropwise addition of water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude 2-(bromomethyl)thiolane can be purified by vacuum distillation.
Chemical Reactivity
As a primary alkyl bromide, 2-(bromomethyl)thiolane is anticipated to be a versatile substrate for nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic and will readily react with a variety of nucleophiles, leading to the displacement of the bromide leaving group. This makes it a valuable intermediate for introducing the thiolane moiety into more complex molecular architectures.
Nucleophilic Substitution Reactions
The general reaction scheme involves the attack of a nucleophile (Nu⁻) on the methylene carbon, resulting in the formation of a new carbon-nucleophile bond and the departure of the bromide ion.
Common nucleophiles that are expected to react with 2-(bromomethyl)thiolane include:
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Amines (R-NH₂): to form secondary amines.
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Azides (N₃⁻): to form organic azides, which can be further reduced to primary amines.
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Cyanides (CN⁻): to form nitriles, which can be hydrolyzed to carboxylic acids.
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Thiolates (RS⁻): to form thioethers.
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Alkoxides (RO⁻): to form ethers.
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Carboxylates (RCOO⁻): to form esters.
Signaling Pathways and Biological Activity
There is no specific information available in the searched scientific literature regarding the involvement of 2-(bromomethyl)thiolane in any signaling pathways or its specific biological activities. Its utility in drug development would primarily be as a synthetic intermediate to construct more complex molecules that may have biological targets.
Safety Information
Conclusion
2-(Bromomethyl)thiolane is a potentially useful, yet under-documented, chemical intermediate. While detailed experimental data on its physical properties are scarce, its synthesis can be reasonably achieved through standard organic chemistry methods. Its reactivity is predicted to be dominated by nucleophilic substitution, making it a valuable tool for the introduction of the thiolane functional group in the synthesis of novel compounds for pharmaceutical and materials science research. Further investigation into the specific properties and reactions of this compound is warranted to fully explore its synthetic potential.
